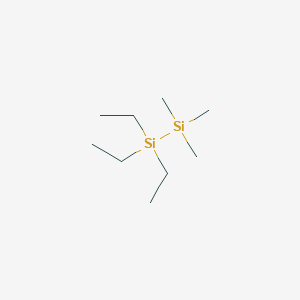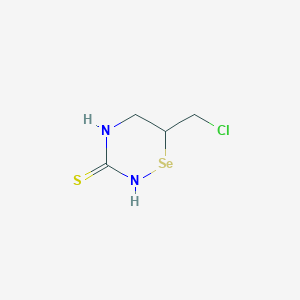
6-(Chloromethyl)-1,2,4-selenadiazinane-3-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Chloromethyl)-1,2,4-selenadiazinane-3-thione is a heterocyclic compound containing selenium, nitrogen, and sulfur atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-1,2,4-selenadiazinane-3-thione typically involves the chloromethylation of a precursor compound. One common method is the reaction of dimethoxymethane with chlorosulfonic acid in the presence of a catalyst such as zinc iodide. This reaction produces the chloromethyl derivative, which can then be further reacted to form the desired selenadiazinane-thione compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
Types of Reactions
6-(Chloromethyl)-1,2,4-selenadiazinane-3-thione can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The selenium and sulfur atoms in the compound can participate in redox reactions.
Cyclization Reactions: The compound can undergo cyclization to form different heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the selenium and sulfur atoms.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It may have potential as a bioactive molecule, particularly in the development of new drugs or therapeutic agents.
Medicine: Research into its pharmacological properties could lead to the discovery of new treatments for various diseases.
Industry: The compound’s unique chemical properties make it a candidate for use in materials science, particularly in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6-(Chloromethyl)-1,2,4-selenadiazinane-3-thione is not well understood. it is likely that the compound interacts with specific molecular targets and pathways within cells. The presence of selenium, sulfur, and nitrogen atoms in the structure suggests that it could participate in redox reactions and interact with proteins or enzymes that contain thiol groups.
相似化合物的比较
Similar Compounds
6-(Chloromethyl)uracil: A compound with a similar chloromethyl group but different heterocyclic structure.
5-Chlorouracil: Another chlorinated heterocyclic compound with potential bioactivity.
4,6-Dihydroxypyrimidine: A related compound with a different substitution pattern on the heterocyclic ring.
Uniqueness
6-(Chloromethyl)-1,2,4-selenadiazinane-3-thione is unique due to the presence of selenium in its structure, which is relatively rare in organic compounds
属性
CAS 编号 |
54820-44-9 |
|---|---|
分子式 |
C4H7ClN2SSe |
分子量 |
229.60 g/mol |
IUPAC 名称 |
6-(chloromethyl)-1,2,4-selenadiazinane-3-thione |
InChI |
InChI=1S/C4H7ClN2SSe/c5-1-3-2-6-4(8)7-9-3/h3H,1-2H2,(H2,6,7,8) |
InChI 键 |
RPAWFPOEZNUYBH-UHFFFAOYSA-N |
规范 SMILES |
C1C([Se]NC(=S)N1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


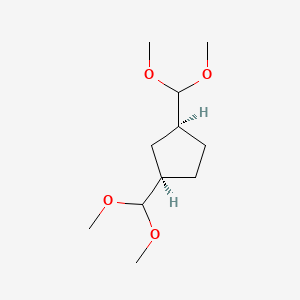

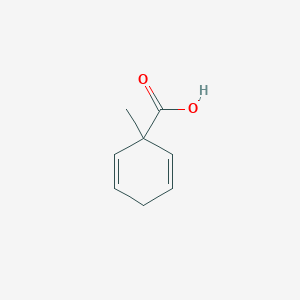




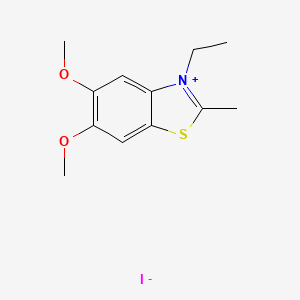
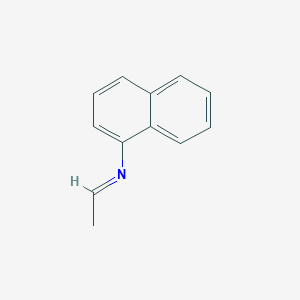

![2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol](/img/structure/B14633316.png)
![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N-prop-2-en-1-ylurea](/img/structure/B14633319.png)
![2-{2-[(3,4-Dihydro-2H-pyran-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14633320.png)
